molecular formula C9H6Cl2N2OS B7762459 2-(2,5-dichloroanilino)-1,3-thiazol-4-one

2-(2,5-dichloroanilino)-1,3-thiazol-4-one

Cat. No.: B7762459
M. Wt: 261.13 g/mol
InChI Key: LHANLZRXZZOVIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide typically involves the alkylation of benzophenone imines of glycine alkyl esters. This process is often carried out under biphasic, basic conditions using a phase transfer catalyst or mediator . The reaction conditions include the use of strong bases such as lithium diisopropylamide (LDA) at low temperatures under anhydrous conditions, followed by alkylation with alkyl, benzyl, or allyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of phase transfer catalysis and strong bases ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted amides.

Scientific Research Applications

(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide include:

Uniqueness

What sets (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide apart from similar compounds is its specific structural configuration and the presence of the methoxybenzyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dichloroanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-5-1-2-6(11)7(3-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANLZRXZZOVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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